molecular formula C20H28O7 B1262600 [(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate

[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate

Cat. No.: B1262600
M. Wt: 380.4 g/mol
InChI Key: OWTWBLYOTMJQME-VCQVTGHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This compound is isolated from the aerial parts of certain plants, such as Centaurea pullata . Sesquiterpene lactones are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of sesquiterpene lactones, including [(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate, often relies on extraction from natural sources due to the complexity of their chemical structures. Advanced techniques such as supercritical fluid extraction and chromatography are employed to isolate and purify these compounds from plant materials.

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate has several scientific research applications:

    Chemistry: Used as a model compound for studying sesquiterpene lactone synthesis and reactivity.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Potential therapeutic applications due to its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate involves its interaction with various molecular targets and pathways. Sesquiterpene lactones are known to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. They can also interact with cellular proteins, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Melitensin
  • 11beta,13-dihydrosalonitenolide
  • 8alpha-hydroxy-11beta,13-dihydro-4-epi-sonchucarpolide
  • 8alpha-hydroxy-11beta,13-dihydro-onopordaldehyde

Comparison

Compared to these similar compounds, [(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate is unique due to its specific functional groups and structural configuration

Properties

Molecular Formula

C20H28O7

Molecular Weight

380.4 g/mol

IUPAC Name

[(3S,3aR,4S,5aR,6R,9R,9bR)-9-formyl-6-hydroxy-3,5a-dimethyl-2-oxo-3,3a,4,5,6,7,8,9,9a,9b-decahydrobenzo[g][1]benzofuran-4-yl] 4-hydroxy-2-methylidenebutanoate

InChI

InChI=1S/C20H28O7/c1-10(6-7-21)18(24)26-13-8-20(3)14(23)5-4-12(9-22)16(20)17-15(13)11(2)19(25)27-17/h9,11-17,21,23H,1,4-8H2,2-3H3/t11-,12-,13-,14+,15+,16?,17-,20-/m0/s1

InChI Key

OWTWBLYOTMJQME-VCQVTGHNSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C[C@]3([C@@H](CC[C@H](C3[C@H]2OC1=O)C=O)O)C)OC(=O)C(=C)CCO

Canonical SMILES

CC1C2C(CC3(C(CCC(C3C2OC1=O)C=O)O)C)OC(=O)C(=C)CCO

Synonyms

8-HMDH cpd
8alpha-O-(4-hydroxy-2-methylenebutanoyloxy)-11beta,13-dihydrosonchucarpolide

Origin of Product

United States

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